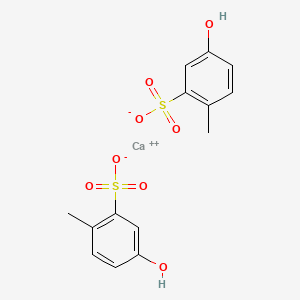
Calcium 5-hydroxy-2-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium 5-hydroxy-2-methylbenzenesulfonate is a chemical compound with the molecular formula 2C7H7O4S.Ca. It is also known as calcium p-cresol-3-sulfonate. This compound is characterized by its unique structure, which includes a calcium ion coordinated with two molecules of 5-hydroxy-2-methylbenzenesulfonate. It is used in various scientific and industrial applications due to its chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of calcium 5-hydroxy-2-methylbenzenesulfonate typically involves the sulfonation of 5-hydroxy-2-methylbenzene (p-cresol) followed by the neutralization with calcium hydroxide. The reaction conditions include:
- p-Cresol is reacted with sulfuric acid or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Continuous Stirred Tank Reactors (CSTRs): for the sulfonation step to ensure uniform mixing and reaction.
Filtration and Drying: The product is filtered to remove any unreacted materials and then dried to obtain the final compound in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium 5-hydroxy-2-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonate group can be reduced under specific conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Produces 5-hydroxy-2-methylbenzenesulfonic acid or 5-hydroxy-2-methylbenzene carboxylic acid.
Reduction: Can yield 5-hydroxy-2-methylbenzenesulfonic acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Calcium 5-hydroxy-2-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mécanisme D'action
The mechanism of action of calcium 5-hydroxy-2-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways:
Calcium Ion Release: The compound releases calcium ions, which play a crucial role in cellular signaling and physiological processes.
Sulfonate Group Interaction: The sulfonate group can interact with proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Calcium 2-hydroxy-5-methylbenzenesulfonate: Similar structure but with different positioning of the hydroxyl and methyl groups.
Calcium p-toluenesulfonate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
Calcium 5-hydroxy-2-methylbenzenesulfonate is unique due to the presence of both hydroxyl and sulfonate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C14H14CaO8S2 |
|---|---|
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
calcium;5-hydroxy-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C7H8O4S.Ca/c2*1-5-2-3-6(8)4-7(5)12(9,10)11;/h2*2-4,8H,1H3,(H,9,10,11);/q;;+2/p-2 |
Clé InChI |
KTAGZADWZBKVJA-UHFFFAOYSA-L |
SMILES canonique |
CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].CC1=C(C=C(C=C1)O)S(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


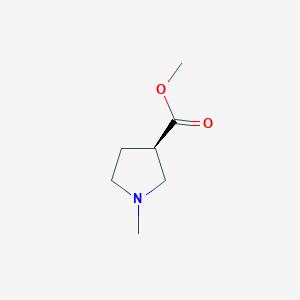
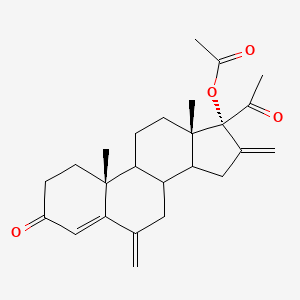
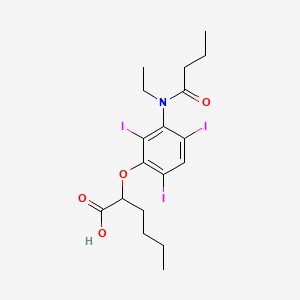
![N'-{(E)-[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-phenylacetohydrazide](/img/structure/B13820349.png)
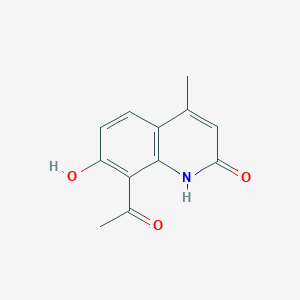
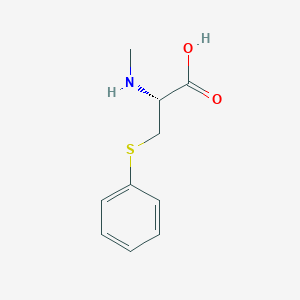

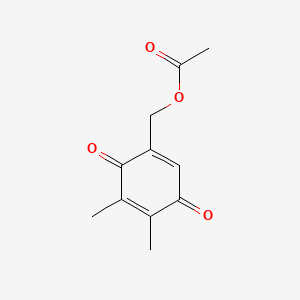


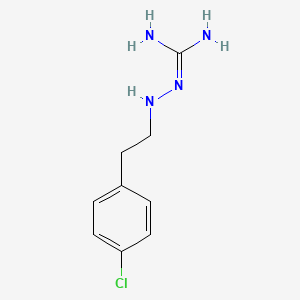
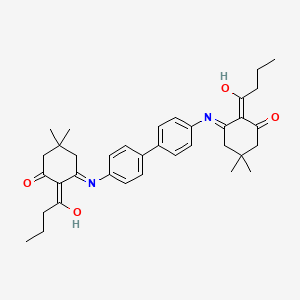
![Acetaldehyde,[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B13820404.png)
![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
